![molecular formula C15H14N3O4+ B11716199 1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)
1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(Hydroxyimino)methyl]pyridinium ist eine komplexe organische Verbindung mit der Summenformel C15H14N3O4. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyridiniumrings, einer Carboxyphenylgruppe und einer Hydroxyiminogruppe aus.
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Kondensation von 4-Carboxyanilin mit einem geeigneten Aldehyd zur Bildung der Zwischenstufe Schiff-Base. Diese Zwischenstufe wird dann unter kontrollierten Bedingungen mit einem Pyridiniumsalz umgesetzt, um das Endprodukt zu erhalten. Die Reaktion erfordert typischerweise einen Katalysator, wie beispielsweise Eisen(III)-chlorid, und wird in wässrigem Medium durchgeführt .
Vorbereitungsmethoden
The synthesis of 1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of the pyridinium core. The synthetic route may include the following steps:
Formation of the Pyridinium Core: This can be achieved through the reaction of pyridine with an appropriate alkylating agent under controlled conditions.
Introduction of the Carboxyphenyl Group: This step involves the reaction of the pyridinium core with a carboxyphenyl derivative, often using a coupling reagent to facilitate the formation of the desired bond.
Addition of the Hydroxyimino Group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(Hydroxyimino)methyl]pyridinium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Wissenschaftliche Forschungsanwendungen
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(Hydroxyimino)methyl]pyridinium hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann die Verbindung an zelluläre Proteine und Enzyme binden und deren Aktivität verändern. Beispielsweise erzeugt es als Photosensibilisator bei Lichtaktivierung reaktive Sauerstoffspezies, was zu Zellschäden und Apoptose in Krebszellen führt . Die genauen beteiligten molekularen Pfade werden noch untersucht.
Wirkmechanismus
The mechanism of action of 1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(Hydroxyimino)methyl]pyridinium kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Porphyrinderivate: Ähnlich wie die Pyridiniumverbindung werden Porphyrine als Photosensibilisatoren in der photodynamischen Therapie eingesetzt und haben Anwendungen in der Zellbildgebung.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine bestimmte chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C15H14N3O4+ |
|---|---|
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
4-[[2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-18-7-1-2-11(9-18)8-16-22)17-13-5-3-12(4-6-13)15(20)21/h1-9H,10H2,(H2-,17,19,20,21,22)/p+1/b16-8+ |
InChI-Schlüssel |
JPDJPAOZHVYXBW-LZYBPNLTSA-O |
Isomerische SMILES |
C1=CC(=C[N+](=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O)/C=N/O |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


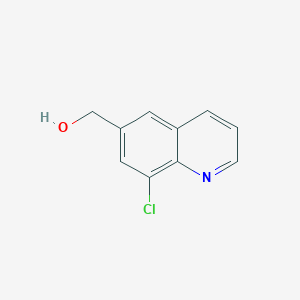
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11716135.png)

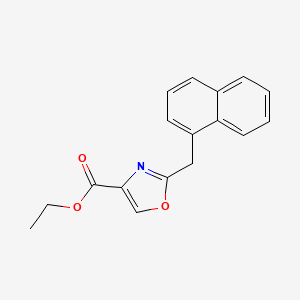

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
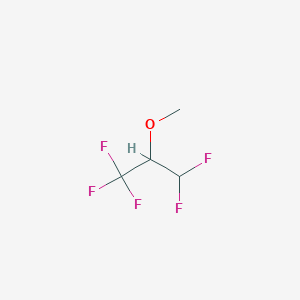
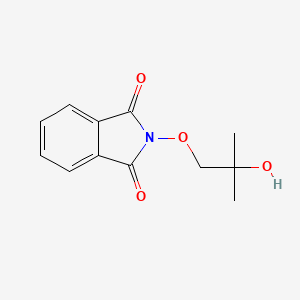
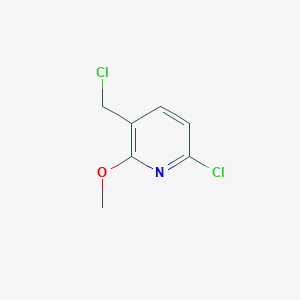
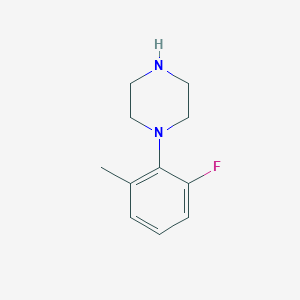
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)

